6-(Pyridin-2-yl)pyrimidine-4-carboxylic acid
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Overview
Description
6-(Pyridin-2-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The presence of the pyrimidine moiety, in particular, is known to contribute to a wide range of biological activities, making it a valuable scaffold in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyridin-2-yl)pyrimidine-4-carboxylic acid typically involves the reaction of 2-aminopyridine with ethyl cyanoacetate under basic conditions, followed by cyclization and subsequent oxidation. One common method involves the use of dimethylformamide (DMF) and dichloromethane (DCM) as solvents, with reagents such as 1-hydroxybenzotriazole (HOBT) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
6-(Pyridin-2-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine and pyrimidine rings to their respective dihydro forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrimidine derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
6-(Pyridin-2-yl)pyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: The compound is used in the synthesis of dyes, agrochemicals, and other industrially relevant materials
Mechanism of Action
The mechanism of action of 6-(Pyridin-2-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyridin-2-yl)pyrimidine-4-carboxylic acid
- 6-(Pyridin-4-yl)pyrimidine-4-carboxylic acid
- 4-(Pyridin-2-yl)pyrimidine-2-carboxylic acid
Uniqueness
6-(Pyridin-2-yl)pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its binding affinity and selectivity towards biological targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
6-pyridin-2-ylpyrimidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2/c14-10(15)9-5-8(12-6-13-9)7-3-1-2-4-11-7/h1-6H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDIAXJOQHRRRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=NC=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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